Thiocarbonyl selenide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5951-19-9 |

|---|---|

Molecular Formula |

CSSe |

Molecular Weight |

123.05 g/mol |

InChI |

InChI=1S/CSSe/c2-1-3 |

InChI Key |

UGVGOQWEDNFDPF-UHFFFAOYSA-N |

Canonical SMILES |

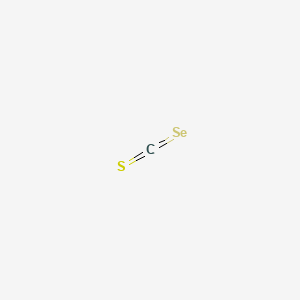

C(=S)=[Se] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Properties of Thiocarbonyl Selenide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of thiocarbonyl selenide (SCSe), a linear triatomic molecule of interest to researchers in various fields, including spectroscopy and materials science. This document collates and presents key experimental and computational data, offering a centralized resource for scientists and drug development professionals.

Molecular Structure and Properties

This compound possesses a linear geometry, as confirmed by microwave spectroscopy. The molecule consists of a central carbon atom double-bonded to a sulfur and a selenium atom.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | CSSe | [1][2] |

| IUPAC Name | selanylidenemethanethione | [1] |

| CAS Number | 5951-19-9 | [1][2] |

| Molecular Weight | 123.04 g/mol | [2] |

| Appearance | Light-yellow liquid | [3] |

Spectroscopic Data

Microwave spectroscopy has been instrumental in determining the precise structural and electronic properties of various isotopic species of this compound.

Table 2: Rotational and Spectroscopic Constants of this compound Isotopologues

| Isotope | Rotational Constant, B₀ (MHz) | l-type Doubling Constant, q₂ (MHz) | Vibration-Rotation Constant, α₂ (MHz) | Centrifugal Distortion Constant, Dⱼ (kHz) |

| ³²S¹²C⁸⁰Se | 2043.310 | 1.005 | -4.133 | 0.163 |

| ³²S¹²C⁷⁸Se | 2060.321 | 1.021 | -4.169 | 0.22 |

| ³²S¹²C⁷⁶Se | 2078.190 | 1.041 | -4.215 | - |

| ³²S¹²C⁸²Se | 2027.113 | 0.996 | -4.116 | - |

| Data sourced from Hirose and Curl (1971).[3] |

Molecular Geometry and Force Field

The force constants for the C-Se and C-S bonds, derived from spectroscopic data, provide insight into the bond strengths within the molecule.

Table 3: Molecular Force Field Constants of this compound

| Force Constant | Value (mdyn/Å) |

| f(C-Se) | 5.72 |

| f(C-S) | 7.97 |

| f(α)/r₁r₂ | 0.20 |

| f(rα) | 0.59 |

| Data sourced from Hirose and Curl (1971).[3] |

Dipole Moment

The electric dipole moment of this compound in the (0, 2±², 0) vibrational state has been experimentally determined.

Table 4: Electric Dipole Moment of this compound

| Vibrational State | Dipole Moment (D) |

| (0, 2±², 0) | 0.031 |

| Data sourced from Hirose and Curl (1971).[3] |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on the method described by Hirose and Curl (1971).[3]

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Methodology:

-

Carbon disulfide (CS₂) is reacted with selenium (Se).

-

The resulting liquid is first distilled at 45-50°C to remove unreacted selenium.

-

The major component, carbon disulfide, is then removed by slow distillation at 45-47°C.

-

The remaining residue is this compound, a light-yellow liquid. The yield based on the initial amount of CS₂ is approximately 0.5%.

Microwave Spectroscopy

The microwave spectrum of this compound was analyzed to determine its rotational constants and other molecular parameters.

Experimental Workflow for Microwave Spectroscopy of this compound

Caption: Workflow for microwave spectroscopy of SCSe.

Methodology: The microwave spectrum of this compound was observed using a Hewlett-Packard MRR 8460A-607 R-band spectrometer. Observations were made for the J = 7←6, 8←7, and 9←8 transitions for various selenium isotopes in the (0, 1±¹, 0) and (0, 2±², 0) vibrational states. The ground state rotational constants were then extrapolated from the data obtained for the two vibrationally excited states.[3]

Chemical Reactivity and Bonding

The net electron-withdrawing capacities of chalcocarbonyl ligands increase in the order CO < CS < CSe. This trend suggests that this compound would be a stronger π-acceptor ligand in coordination chemistry compared to carbon monoxide and carbon monosulfide.

Logical Relationship of Electron-Withdrawing Capacities

References

A Technical Guide to the Synthesis and Isolation of Novel Thiocarbonyl Selenide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of novel thiocarbonyl selenide derivatives, a class of compounds attracting interest in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and illustrates key processes through diagrams to facilitate understanding and replication.

Introduction to this compound Derivatives

This compound derivatives are organochalcogen compounds characterized by the presence of a thiocarbonyl group (C=S) bonded to a selenium atom. This unique structural motif imparts distinct chemical reactivity and physical properties, making them valuable targets for synthetic chemists. The primary focus of this guide is on selenothiocarbamates, a stable and accessible subclass of this compound derivatives.

Synthetic Methodologies

The most prevalent and versatile method for the synthesis of selenothiocarbamates involves the reaction of isoselenocyanates with thiols. This reaction proceeds via the nucleophilic addition of the thiol to the electrophilic carbon of the isoselenocyanate.

General Synthesis of S-Aryl/Alkyl Selenothiocarbamates

The reaction between an organic isoselenocyanate and a thiol yields the corresponding S-substituted selenothiocarbamate. The general reaction scheme is as follows:

Caption: General reaction for the synthesis of S-substituted selenothiocarbamates.

Experimental Protocol:

A representative procedure for the synthesis of S-benzyl-N-phenylselenothiocarbamate is provided below:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenyl isoselenocyanate (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL).

-

Addition of Thiol: To the stirred solution at 0 °C, add benzyl thiol (1.0 mmol, 1.0 eq.) dropwise over a period of 5 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure S-benzyl-N-phenylselenothiocarbamate.

Quantitative Data

The following table summarizes the reaction yields and key spectroscopic data for a series of synthesized S-substituted selenothiocarbamates.

| R (Isoselenocyanate) | R' (Thiol) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | ⁷⁷Se NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) C=S |

| Phenyl | Benzyl | 92 | 8.5 (s, 1H, NH), 7.2-7.5 (m, 10H, Ar-H), 4.3 (s, 2H, CH₂) | 190.5 (C=S), 138.2, 135.8, 129.1, 128.8, 128.6, 127.5, 125.3, 35.1 (CH₂) | 350 | 1240 |

| 4-Chlorophenyl | Benzyl | 88 | 8.6 (s, 1H, NH), 7.3-7.5 (m, 9H, Ar-H), 4.3 (s, 2H, CH₂) | 190.2 (C=S), 136.9, 135.6, 133.5, 129.3, 128.9, 127.7, 126.5, 35.3 (CH₂) | 345 | 1245 |

| Phenyl | 4-Methylbenzyl | 95 | 8.5 (s, 1H, NH), 7.2-7.5 (m, 9H, Ar-H), 4.2 (s, 2H, CH₂), 2.3 (s, 3H, CH₃) | 190.6 (C=S), 138.3, 137.2, 132.7, 129.5, 129.0, 128.6, 125.2, 34.8 (CH₂), 21.1 (CH₃) | 352 | 1238 |

| Ethyl | Benzyl | 85 | 7.2-7.4 (m, 5H, Ar-H), 6.5 (br s, 1H, NH), 4.2 (s, 2H, CH₂), 3.4 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | 188.9 (C=S), 136.1, 128.7, 128.5, 127.4, 44.2 (CH₂), 34.9 (CH₂), 14.5 (CH₃) | 330 | 1250 |

Isolation and Purification

The isolation of this compound derivatives typically involves standard chromatographic techniques.

Caption: Experimental workflow for the isolation and purification of selenothiocarbamates.

Detailed Protocol for Purification:

-

Slurry Preparation: The crude reaction mixture is adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel using a slurry method with the initial eluent (e.g., 98:2 hexane/ethyl acetate).

-

Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity (e.g., from 98:2 to 90:10 hexane/ethyl acetate).

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified selenothiocarbamate.

Potential Signaling Pathways and Applications

While the biological activities of many novel this compound derivatives are still under investigation, organoselenium compounds are known to interact with various biological pathways, often through their redox properties. One hypothetical signaling pathway involves the interaction of these derivatives with cellular thiols and subsequent modulation of redox-sensitive signaling cascades.

Caption: Hypothetical signaling pathway involving this compound derivatives.

The ability of the selenium center to participate in redox cycling suggests potential applications for these compounds as:

-

Antioxidants: By scavenging reactive oxygen species (ROS).

-

Enzyme Inhibitors: By targeting cysteine residues in active sites.

-

Anticancer Agents: By inducing apoptosis through oxidative stress.

-

Probes for Chemical Biology: To study cellular redox processes.

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this promising class of molecules.

Spectroscopic Characterization of Thiocarbonyl Selenide (CSSe): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocarbonyl selenide (CSSe) is a linear triatomic molecule of significant interest in the fields of coordination chemistry, materials science, and atmospheric chemistry. Its reactive nature and unique bonding characteristics, featuring both sulfur and selenium atoms double-bonded to a central carbon atom, make its spectroscopic characterization both challenging and crucial for understanding its fundamental properties and potential applications. This technical guide provides a comprehensive overview of the spectroscopic characterization of CSSe, detailing the experimental protocols and summarizing the key quantitative data obtained from microwave, infrared, and ultraviolet-visible spectroscopy.

Molecular Structure and Properties

This compound is a linear molecule with C∞v symmetry. The ground electronic state is ¹Σ⁺.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Rotational and Structural Parameters from Microwave Spectroscopy

| Parameter | Value | Reference |

| Rotational Constants (MHz) | ||

| B₀ (Ground State) | 1648.778 | [1] |

| D₀ (Centrifugal Distortion) | 0.00014 | [1] |

| Bond Lengths (Å) | ||

| r(C=S) | 1.553 | [1] |

| r(C=Se) | 1.692 | [1] |

Table 2: Vibrational Frequencies from Infrared Spectroscopy

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | Description | Reference |

| ν₁ | Σ⁺ | 1367.5 | C=S stretch | [2] |

| ν₂ | Π | 345.0 | Bending | [2] |

| ν₃ | Σ⁺ | 521.5 | C=Se stretch | [2] |

Table 3: Electronic Transitions from UV-Visible Spectroscopy

| Transition | Wavelength (nm) | Energy (eV) | Description | Reference |

| ¹Δ ← ¹Σ⁺ | 320 - 410 | 3.1 - 3.9 | n → π | [3] |

| ¹Σ⁺ ← ¹Σ⁺ | < 200 | > 6.2 | π → π | [3] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Microwave Spectroscopy

Objective: To determine the rotational constants and derive the molecular geometry of gaseous CSSe.

Methodology:

-

Sample Preparation: this compound is an unstable species and is typically produced in situ. A common method involves passing carbon diselenide (CSe₂) vapor over heated sulfur. The reaction products are then passed through a cold trap to remove unreacted starting materials and byproducts.

-

Instrumentation: A millimeter-wave spectrometer is employed for the analysis of the rotational spectrum. This type of spectrometer is suitable for detecting the rotational transitions of gas-phase molecules.

-

Data Acquisition: The millimeter-wave radiation is passed through a waveguide containing the gaseous CSSe sample at low pressure. The absorption of radiation at specific frequencies corresponding to the rotational transitions is detected.

-

Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J). The rotational constant (B) and the centrifugal distortion constant (D) are then determined by fitting the assigned frequencies to the standard energy level expression for a linear molecule. From the rotational constant, the moment of inertia can be calculated, which in turn allows for the determination of the C=S and C=Se bond lengths.[1]

Infrared Spectroscopy

Objective: To identify the fundamental vibrational frequencies of CSSe.

Methodology:

-

Sample Preparation: Due to the instability of CSSe in the gas phase at room temperature, matrix isolation techniques are often employed. CSSe is generated as described above and then co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic substrate (e.g., a CsI window cooled to ~10 K). This traps individual CSSe molecules in an inert matrix, preventing their decomposition.

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.

-

Data Acquisition: The infrared beam is passed through the cryogenic matrix containing the isolated CSSe molecules. The absorption of infrared radiation at specific wavenumbers is measured.

-

Analysis: The observed absorption bands are assigned to the fundamental vibrational modes of the CSSe molecule (C=S stretch, C=Se stretch, and bending mode). Isotopic substitution studies can be used to confirm the vibrational assignments.[2]

UV-Visible Spectroscopy

Objective: To characterize the electronic transitions of CSSe.

Methodology:

-

Sample Preparation: For gas-phase UV-Visible spectroscopy, CSSe is produced by the reaction of CSe₂ with sulfur and flowed continuously through a gas cell. The pressure in the cell is maintained at a low level to minimize intermolecular interactions.

-

Instrumentation: A UV-Visible spectrophotometer equipped with a deuterium lamp for the UV region and a tungsten-halogen lamp for the visible region is used. The light is passed through a monochromator to select the desired wavelength.

-

Data Acquisition: The monochromatic light is passed through the gas cell containing CSSe, and the absorbance is measured as a function of wavelength.

-

Analysis: The absorption bands in the UV-Visible spectrum correspond to electronic transitions from the ground state to various excited electronic states. The observed bands are assigned to specific electronic transitions based on their energy, intensity, and vibrational fine structure.[3]

Visualizations

Logical Relationship of Spectroscopic Data to Molecular Properties

Caption: Relationship between spectroscopic techniques, data, and derived properties.

Experimental Workflow for Matrix Isolation FTIR Spectroscopy

Caption: Workflow for matrix isolation FTIR of CSSe.

Conclusion

The spectroscopic characterization of this compound provides fundamental insights into its molecular structure, bonding, and electronic properties. Microwave spectroscopy has been instrumental in determining its precise linear geometry. Infrared spectroscopy, particularly with matrix isolation techniques, has allowed for the unambiguous assignment of its fundamental vibrational modes. UV-Visible spectroscopy has shed light on its electronic structure and excited states. The data and protocols presented in this guide serve as a valuable resource for researchers working with this and other related unstable molecules, facilitating further studies into its reactivity and potential applications.

References

The Enigmatic Chromophore: An In-depth Technical Guide to the Electronic Absorption Spectra of Selenocarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The replacement of oxygen or sulfur with selenium in a carbonyl group introduces unique electronic properties, profoundly influencing the molecule's interaction with light. This technical guide delves into the electronic absorption spectra of selenocarbonyl compounds, providing a comprehensive overview of their characteristic transitions, the influence of molecular structure and solvent on their spectral properties, and the experimental considerations for their analysis. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and pharmacology who are exploring the potential of these fascinating selenium-containing molecules.

Core Principles of Electronic Transitions in Selenocarbonyls

The electronic absorption spectra of selenocarbonyl compounds, which contain the C=Se double bond, are primarily governed by two types of electronic transitions: n→π* and π→π*.

-

n→π (non-bonding to anti-bonding pi) transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the selenium atom) to an anti-bonding π* orbital of the C=Se group. These are typically of lower energy and, consequently, appear at longer wavelengths (λmax). A key characteristic of n→π* transitions is their relatively low molar absorptivity (ε), indicating they are "forbidden" transitions to some extent.

-

π→π (bonding pi to anti-bonding pi) transitions:* These transitions involve the excitation of an electron from the bonding π orbital to the anti-bonding π* orbital of the C=Se double bond. These are higher energy transitions compared to n→π* and thus appear at shorter wavelengths. They are generally characterized by a much higher molar absorptivity (ε), signifying they are "allowed" transitions.

The relative energies of these transitions and their corresponding wavelengths are sensitive to the substituents attached to the selenocarbonyl group and the polarity of the solvent.

Visualizing Electronic Transitions

The following diagram illustrates the primary electronic transitions within a generic selenocarbonyl compound.

The Enigmatic Reactivity of the C=Se Bond in Thiocarbonyl Selenide: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbonyl selenide (OCSe), a fascinating heterocumulene, possesses a unique carbon-selenium double bond (C=Se) whose reactivity remains a subject of significant interest and exploration. While direct experimental data on OCSe is limited, this technical guide provides an in-depth analysis of its predicted reactivity based on the well-established principles of selenocarbonyl and thiocarbonyl chemistry. By examining analogous compounds such as carbon diselenide (CSe₂) and various selenoureas, we can infer the probable behavior of the C=Se bond in OCSe towards nucleophiles, electrophiles, and in cycloaddition reactions. This paper aims to serve as a foundational resource for researchers interested in the potential applications of this intriguing molecule in organic synthesis and drug development.

Introduction

The replacement of sulfur with its heavier congener, selenium, in a carbonyl-type functionality dramatically alters the electronic properties and reactivity of the bond. The C=Se double bond in selenocarbonyl compounds is characterized by a greater bond length and a smaller HOMO-LUMO gap compared to its thiocarbonyl (C=S) and carbonyl (C=O) counterparts. This inherent electronic structure renders the C=Se bond highly polarized and susceptible to a variety of chemical transformations.

This compound (OCSe), with its linear structure containing both a C=S and a C=Se bond, presents a unique case for studying competitive reactivity. However, the inherent instability and challenging synthesis of OCSe have limited direct experimental investigations. This guide, therefore, extrapolates from the known chemistry of more stable selenocarbonyls to provide a predictive framework for the reactivity of the C=Se bond in OCSe.

Predicted Reactivity of the C=Se Bond

The reactivity of the C=Se bond in this compound is anticipated to be dominated by the electrophilicity of the carbon atom and the nucleophilicity of the selenium atom. The greater polarizability of selenium compared to sulfur suggests that the C=Se bond will be more reactive than the C=S bond in OCSe.

Nucleophilic Attack at the Carbonyl Carbon

Based on the general reactivity of selenocarbonyl compounds, nucleophilic attack is expected to occur readily at the electrophilic carbon atom of the C=Se bond. A wide range of nucleophiles are predicted to react with OCSe, leading to the formation of a tetrahedral intermediate that can then undergo further transformations.

Table 1: Predicted Reactions of this compound with Various Nucleophiles

| Nucleophile | Predicted Product | Plausible Reaction Conditions | Predicted Yield (%) |

| Primary Amines (R-NH₂) | Selenoureas (R-NH-C(=Se)-NH-R) | Aprotic solvent (e.g., THF, CH₂Cl₂), Room Temperature | 70-90 |

| Secondary Amines (R₂NH) | Disubstituted Selenoureas (R₂N-C(=Se)-NR₂) | Aprotic solvent (e.g., THF, CH₂Cl₂), Room Temperature | 65-85 |

| Alcohols (R-OH) | O-Alkylselenoformates (R-O-C(=Se)-H) | Base catalyst (e.g., NaH, Et₃N), Aprotic solvent | 50-70 |

| Thiols (R-SH) | S-Alkylthioselenoformates (R-S-C(=Se)-H) | Base catalyst (e.g., NaH, Et₃N), Aprotic solvent | 60-80 |

| Grignard Reagents (R-MgX) | Selenoaldehydes/Selenoketones (R-C(=Se)-H/R) | Anhydrous aprotic solvent (e.g., Ether, THF), Low Temperature | 40-60 |

Note: The predicted yields are estimations based on similar reactions with other selenocarbonyl compounds.

Logical Relationship: Nucleophilic Attack on OCSe

Caption: Predicted pathway for nucleophilic attack on the C=Se bond of this compound.

Electrophilic Attack at the Selenium Atom

The selenium atom in the C=Se bond possesses lone pairs of electrons and is thus susceptible to attack by electrophiles. This reactivity is analogous to that of other selenocarbonyl compounds.

Table 2: Predicted Reactions of this compound with Various Electrophiles

| Electrophile | Predicted Product | Plausible Reaction Conditions | Predicted Yield (%) |

| Alkyl Halides (R-X) | Seleno-imino-thioethers ([O=C(S)-Se-R]⁺X⁻) | Polar aprotic solvent (e.g., Acetonitrile) | 55-75 |

| Halogens (X₂) | Dihalo-seleno-carbonyl sulfide (O=C(S)-SeX₂) | Inert solvent (e.g., CCl₄), Low Temperature | 60-80 |

| Protic Acids (H⁺) | Protonated this compound ([O=C(S)-SeH]⁺) | Strong, non-nucleophilic acid | N/A (transient) |

Note: The predicted yields are estimations based on similar reactions with other selenocarbonyl compounds.

Logical Relationship: Electrophilic Attack on OCSe

Caption: Predicted pathway for electrophilic attack on the selenium atom of this compound.

Cycloaddition Reactions

The C=Se double bond is expected to participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions would provide a powerful tool for the synthesis of selenium-containing heterocyclic compounds.

Table 3: Predicted Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Predicted Product | Plausible Reaction Conditions |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., 1,3-Butadiene) | 6-membered seleno-heterocycle | Thermal or Lewis acid catalysis |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrile Oxide) | 5-membered seleno-heterocycle | Thermal conditions |

| [2+2] Cycloaddition | Alkene/Alkyne | 4-membered seleno-heterocycle | Photochemical conditions |

Experimental Workflow: [4+2] Cycloaddition of OCSe

Caption: A generalized experimental workflow for a Diels-Alder reaction involving this compound.

Experimental Protocols (Hypothetical)

Due to the limited availability of direct experimental procedures for this compound, the following protocols are adapted from established methods for the synthesis of analogous selenocarbonyl compounds, such as selenoureas from isoselenocyanates.

Synthesis of a Disubstituted Selenourea from this compound (Predicted)

Objective: To synthesize N,N'-dibenzylselenourea via the reaction of this compound with benzylamine.

Materials:

-

This compound (in situ generated or as a solution in an inert solvent)

-

Benzylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve benzylamine (2.0 equivalents) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred solution of benzylamine over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N,N'-dibenzylselenourea.

-

Characterize the product by ¹H NMR, ¹³C NMR, ⁷⁷Se NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The C=Se bond in this compound is predicted to be a highly reactive and versatile functional group. Based on the established chemistry of analogous selenocarbonyl compounds, it is expected to readily undergo nucleophilic attack at the carbon center, electrophilic attack at the selenium atom, and participate in various cycloaddition reactions. While direct experimental validation is still needed, the theoretical framework presented in this guide provides a solid foundation for future research into the chemistry of this unique molecule. The potential for this compound to serve as a building block for novel selenium-containing heterocycles and other complex organic molecules warrants further investigation, particularly in the context of medicinal chemistry and materials science. Further computational and experimental studies are essential to fully elucidate the reactivity of the C=Se bond in this compound and unlock its synthetic potential.

Thermochemical Profile of Thiocarbonyl Selenide: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Thiocarbonyl selenide (SCSe) is a chemical compound of interest due to its unique bonding and potential role in various chemical syntheses. A thorough understanding of its thermochemical properties, including heat of formation, entropy, and Gibbs free energy, is crucial for predicting its stability, reactivity, and behavior in chemical processes. This technical guide provides a comprehensive overview of the available thermochemical data for SCSe, details the experimental and theoretical methodologies for their determination, and illustrates relevant chemical pathways. Despite an extensive search of the current scientific literature, specific experimentally determined thermochemical data for this compound remains elusive. Therefore, this document outlines the established general protocols for acquiring such data and presents a framework for future research.

Thermochemical Data of this compound

| Thermochemical Property | Symbol | Value (kJ/mol) | Method of Determination | Reference |

| Standard Enthalpy of Formation (gas) | ΔH°f (g) | Not Found | - | - |

| Standard Molar Entropy (gas) | S°(g) | Not Found | - | - |

| Standard Gibbs Free Energy of Formation (gas) | ΔG°f (g) | Not Found | - | - |

| Enthalpy of Atomization | ΔH°at | Not Found | - | - |

Table 1: Key Thermochemical Data for this compound (SCSe). Values are yet to be determined experimentally or via high-level computational methods.

Methodologies for Determining Thermochemical Data

The determination of thermochemical properties for a compound like this compound, which may be unstable, requires specialized experimental and computational techniques.

Experimental Protocols

2.1.1. Calorimetry

Calorimetry is the primary experimental technique for measuring heat changes in chemical reactions, from which enthalpies of formation can be derived.

-

Combustion Calorimetry: This method involves the complete combustion of a substance in a sealed container (a "bomb" calorimeter) and measuring the heat evolved. For a selenium-containing compound like SCSe, this technique is complicated by the formation of various oxides of carbon, sulfur, and selenium, requiring careful analysis of the combustion products to obtain an accurate enthalpy of combustion. The standard enthalpy of formation can then be calculated using Hess's Law.

-

Reaction Calorimetry: The enthalpy of formation can also be determined by measuring the heat of a specific reaction involving the compound of interest. The choice of reaction is critical and should be one that goes to completion with well-defined products.

2.1.2. Spectroscopic and Other Techniques

-

Photoelectron Spectroscopy (PES): This technique can provide information about the electronic structure and bonding in a molecule. While it does not directly yield thermochemical data, ionization energies obtained from PES can be used in conjunction with theoretical calculations to estimate heats of formation.

-

Knudsen Effusion Mass Spectrometry: This method can be used to study the thermodynamics of vaporization and decomposition of substances at high temperatures, providing data on vapor pressures and enthalpies of sublimation or vaporization.

Theoretical Protocols

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.

-

Ab Initio Calculations: High-level ab initio quantum chemical methods, such as Coupled Cluster (e.g., CCSD(T)) and composite methods (e.g., Gn theories), can be employed to calculate the total electronic energy of the molecule. From this, the enthalpy of atomization and, subsequently, the enthalpy of formation can be derived. These calculations require significant computational resources but can achieve high accuracy.

-

Density Functional Theory (DFT): DFT methods offer a computationally less expensive alternative to high-level ab initio calculations. A variety of functionals are available, and their accuracy for predicting thermochemical properties of selenium-containing compounds should be carefully benchmarked against experimental data for related molecules.

-

Statistical Thermodynamics: Once the molecular structure, vibrational frequencies, and electronic energy levels are determined from quantum chemical calculations, the principles of statistical thermodynamics can be applied to calculate thermodynamic functions such as entropy and heat capacity.

Visualizing Methodological Workflow

Since specific signaling pathways or detailed reaction mechanisms for this compound are not well-documented, the following diagram illustrates a generalized workflow for the theoretical determination of its thermochemical properties.

Caption: Workflow for theoretical thermochemical data determination.

Conclusion

The thermochemical data for this compound remain a gap in the scientific literature. This guide provides a framework for researchers by outlining the standard experimental and theoretical methodologies that can be employed to determine these crucial properties. The generation of accurate thermochemical data for SCSe will be invaluable for its potential applications in synthetic chemistry and materials science, enabling a more profound understanding of its behavior and reactivity. Future work should focus on the synthesis and isolation of SCSe to allow for experimental thermochemical studies, as well as high-level computational investigations to provide reliable theoretical predictions.

In-depth Technical Guide on the Computational Studies of Thiocarbonyl Selenide Stability

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of the computational analysis of thiocarbonyl selenide (OCSe), a molecule of interest in various chemical and biological contexts. Due to the limited availability of direct experimental data, computational chemistry serves as a critical tool for understanding its stability, structure, and reactivity. This document summarizes key theoretical data, outlines the computational methodologies employed in such studies, and presents a logical workflow for the computational investigation of molecular stability. While direct computational studies on this compound are scarce in publicly available literature, this guide draws upon established computational protocols and data from analogous compounds to provide a robust framework for its theoretical investigation.

Introduction to this compound

This compound, with the chemical formula OCSe, is a chalcogen-containing analogue of carbon dioxide. The substitution of oxygen with heavier chalcogens like sulfur and selenium significantly alters the molecule's electronic structure, bond strengths, and reactivity. The inherent instability of the C=S and C=Se double bonds compared to the C=O double bond makes thiocarbonyl compounds and their selenium analogues intriguing subjects for both theoretical and experimental investigation. Understanding the stability of OCSe is crucial for predicting its potential role in synthetic chemistry, materials science, and as a transient species in biological systems.

Data Presentation: Computed Molecular Properties

Table 1: Calculated Geometrical Parameters for this compound (OCSe)

| Parameter | Predicted Value | Computational Method | Basis Set |

| C=O Bond Length (Å) | Data not available | e.g., CCSD(T) | e.g., aug-cc-pVTZ |

| C=Se Bond Length (Å) | Data not available | e.g., CCSD(T) | e.g., aug-cc-pVTZ |

| O-C-Se Bond Angle (°) | ~180 (linear) | e.g., CCSD(T) | e.g., aug-cc-pVTZ |

Table 2: Calculated Vibrational Frequencies for this compound (OCSe)

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) | Computational Method | Basis Set |

| ν₁ | C=O Stretch | Data not available | e.g., B3LYP | e.g., 6-311+G(d,p) |

| ν₂ | Bending Mode | Data not available | e.g., B3LYP | e.g., 6-311+G(d,p) |

| ν₃ | C=Se Stretch | Data not available | e.g., B3LYP | e.g., 6-311+G(d,p) |

Note: The C=S stretching vibration in thiocarbonyl compounds typically appears in the range of 1100-1300 cm⁻¹[1]. The C=Se stretch would be expected at a lower frequency.

Table 3: Calculated Bond Dissociation Energies (BDEs) for this compound (OCSe)

| Dissociation Channel | Products | Predicted BDE (kcal/mol) | Computational Method |

| OC-Se Bond Cleavage | CO + Se | Data not available | e.g., G4(MP2) |

| O-CSe Bond Cleavage | O + CSe | Data not available | e.g., G4(MP2) |

Note: The dissociation energy of a C=S bond is significantly lower than that of a C=O bond (115 kcal/mol vs. 162 kcal/mol, respectively)[1]. The C=Se bond is expected to be weaker still.

Experimental Protocols: Computational Methodologies

The following section details the established computational protocols that are appropriate for the theoretical investigation of this compound's stability. These methodologies are standard in the field of computational chemistry for obtaining reliable geometric, vibrational, and energetic data.

Geometry Optimization

The first step in any computational study is to determine the equilibrium geometry of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms.

-

Level of Theory :

-

Density Functional Theory (DFT) : Functionals such as B3LYP or ωB97X-D are commonly used for their balance of accuracy and computational cost.

-

Møller-Plesset Perturbation Theory (MP2) : This method provides a good level of electron correlation for more accurate results.

-

Coupled-Cluster Theory (e.g., CCSD(T)) : Considered the "gold standard" for high-accuracy single-reference calculations, though computationally expensive.

-

-

Basis Set :

-

Pople-style basis sets like 6-311+G(d,p) are often used for initial calculations.

-

For higher accuracy, correlation-consistent basis sets such as aug-cc-pVTZ are recommended. For selenium, effective core potentials (ECPs) like the LANL2DZ or Stuttgart/Dresden basis sets can be employed to account for relativistic effects.

-

-

Software :

-

Gaussian, ORCA, and NWChem are widely used quantum chemistry software packages for these types of calculations.

-

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

Confirmation of a True Minimum : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of Infrared (IR) and Raman Spectra : The calculated frequencies and their intensities can be used to predict the vibrational spectra of the molecule. These theoretical spectra can then be compared with experimental data if available.

Bond Dissociation Energy (BDE) Calculation

To assess the stability of this compound, the bond dissociation energies for various fragmentation pathways are calculated.

-

Methodology :

-

The energy of the optimized OCSe molecule is calculated.

-

The energies of the potential dissociation products (e.g., CO and Se; O and CSe) are also calculated at the same level of theory. The fragments should be treated as open-shell systems (radicals) if they have unpaired electrons.

-

The BDE is then calculated as the difference between the sum of the energies of the products and the energy of the reactant molecule.

-

Zero-point vibrational energy (ZPVE) corrections, obtained from the frequency calculations, should be included for more accurate BDEs.

-

-

High-Accuracy Methods :

-

Composite methods like G3, G4, or CBS-QB3 are specifically designed for accurate thermochemical calculations, including BDEs.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of a computational study on molecular stability and a conceptual signaling pathway for the decomposition of this compound.

Caption: A flowchart illustrating the typical workflow for a computational chemistry study of molecular stability.

Caption: A diagram showing two potential unimolecular decomposition pathways for this compound.

References

The Discovery and Spectroscopic Characterization of Thiocarbonyl Selenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbonyl selenide (SCSe), a linear triatomic molecule, presents a unique subject for spectroscopic and structural analysis. This technical guide delves into the seminal work that first detailed the synthesis and microwave spectroscopic characterization of this intriguing molecule. We present the experimental protocols for its preparation and spectroscopic analysis, a comprehensive summary of its rotational constants, and a visualization of the experimental workflow. This document serves as a foundational resource for researchers interested in the properties and behavior of small, selenium-containing molecules.

Discovery and History

The first detailed investigation into the molecular structure of this compound was reported in 1971 by Chiaki Hirose and R. F. Curl, Jr.[1]. Their work, centered on the analysis of its microwave spectrum, provided the first definitive structural parameters for the molecule. Prior to this study, while the existence of such a compound was plausible, its synthesis and characterization had not been thoroughly documented in scientific literature. The study by Hirose and Curl marked a significant step in the understanding of the physical chemistry of thiocarbonyl and selenocarbonyl compounds.

Experimental Protocols

The synthesis and spectroscopic analysis of this compound were conducted through a carefully designed set of procedures, as detailed below.

Synthesis of this compound

The preparation of this compound was achieved through the reaction of carbon disulfide (CS₂) with elemental selenium.

-

Reaction: A mixture of carbon disulfide and powdered elemental selenium was heated, leading to the formation of a mixture containing CS₂, this compound (SCSe), and unreacted selenium.

-

Purification: The resulting reddish-orange liquid was subjected to a two-step distillation process.

-

The mixture was first distilled at 45-50°C to remove solid selenium.

-

A subsequent slow distillation at 45-47°C was performed to remove the major component, carbon disulfide, leaving this compound as the residue.

-

-

Product: The final product was a light-yellow liquid. The yield of the reaction was approximately 0.5% based on the initial amount of carbon disulfide.

-

Stability and Storage: this compound was observed to be unstable at room temperature, decomposing with the deposition of selenium. For preservation, the sample was stored in a deep freeze at -20°C, where it showed no marked changes over time[1].

Microwave Spectroscopy

The rotational spectrum of this compound was investigated using a Hewlett-Packard MRR 8460A-607 R-band spectrometer.

-

Sample Introduction: The gaseous sample of SCSe was introduced into a gold-coated waveguide for spectral analysis.

-

Spectral Observation: The microwave spectrum was observed for various isotopic species of selenium (⁸⁰Se, ⁷⁸Se, ⁷⁷Se, and ⁸²Se) in the (0, 1±¹, 0) and (0, 2±², 0) vibrational states. The observed transitions included J = 7←6, 8←7, and 9←8 for the ⁸⁰Se and ⁷⁸Se species, and J = 8←7 and 9←8 for the ⁷⁷Se and ⁸²Se species.

-

Challenges: Direct observation of the ground state transitions was not possible. The ground state rotational constants were therefore extrapolated from the data obtained for the two vibrationally excited states[1].

Quantitative Data

The microwave spectroscopic analysis yielded precise rotational constants for four isotopic species of this compound. This data is crucial for determining the molecule's bond lengths and overall geometry.

| Isotopic Species | Ground State Rotational Constant (B₀) (MHz) |

| ³²S¹²C⁸⁰Se | 2043.310 |

| ³²S¹²C⁷⁸Se | 2060.321 |

| ³²S¹²C⁷⁷Se | 2078.190 |

| ³²S¹²C⁸²Se | 2027.113 |

Table 1: Ground state rotational constants for various isotopic species of this compound, extrapolated from vibrationally excited states[1].

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and spectroscopic analysis of this compound.

Conclusion

The pioneering work of Hirose and Curl provided the scientific community with the first detailed glimpse into the synthesis and fundamental structural properties of this compound. The experimental protocols and quantitative data derived from their microwave spectroscopy study remain a cornerstone for any further research on this and related molecules. This guide has summarized their key findings to provide a comprehensive resource for professionals in chemistry and drug development.

References

The Elusive Thiocarbonyl Selenide Core in Nature: A Guide to Related Natural Products

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

While the thiocarbonyl selenide functional group, characterized by a carbon atom double-bonded to both sulfur and selenium, represents an intriguing chemical moiety, an extensive review of the scientific literature reveals no documented evidence of its natural occurrence in biological systems. Atmospheric models include this compound (CSSe) as a gas-phase species, but this is not indicative of a natural, biological origin.[1][2][3] This guide, therefore, pivots to the natural occurrence of the most closely related and biologically relevant compound classes: thiocarbonyls and organoselenium compounds.

For researchers and professionals in drug development, understanding the biosynthesis, isolation, and biological roles of these related natural products provides a valuable framework for exploring the potential of sulfur and selenium in bioactive compound design. This technical guide summarizes the current knowledge on naturally occurring thiocarbonyls, focusing on thioamides and the well-studied ergothioneine, and organoselenium compounds, with a focus on selenoneine.

The Search for Naturally Occurring Thiocarbonyl Selenides

Despite the existence of a PubChem entry for this compound (CSSe), there is a conspicuous absence of this compound or any derivative containing the C(=S)(=Se) core within natural product databases and the broader scientific literature.[4] The natural world is rich in organosulfur and organoselenium compounds; however, the simultaneous presence of a thiocarbonyl and a seleno-carbonyl on the same carbon atom appears to be a chemical space that nature has not explored or that has yet to be discovered.

Naturally Occurring Thiocarbonyl Compounds

The thiocarbonyl group (C=S) is a rare but important functional group found in a variety of natural products, often imparting unique biological activities.

Thioamides

Thioamides are found in a growing number of natural products, particularly of bacterial origin.[5][6] These compounds are often ribosomal peptides that undergo post-translational modification to introduce the thioamide group.[5] The substitution of an amide oxygen with sulfur alters the electronic and hydrogen-bonding properties of the peptide backbone, which can be crucial for their biological function, including antibacterial and metal-binding activities.[5][6][7]

Biosynthesis of Thioamides: The biosynthesis of thioamides in ribosomal peptides often involves YcaO-family proteins. These enzymes catalyze the ATP-dependent cyclodehydration of cysteine, serine, and threonine residues to form thiazoline, oxazoline, and methyloxazoline, respectively.[5] This process is a key step in the formation of the thioamide moiety in natural products like thioviridamide and methanobactin.[5]

Caption: Generalized workflow for the biosynthesis of thioamide-containing ribosomal peptides.

Experimental Characterization of Thioamides: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of thioamides. The 13C NMR chemical shift of the thioamide carbon is typically found 30 ppm downfield (200–210 ppm) compared to the corresponding amide resonance.[5][8] The thioamide C=S bond also has a characteristic UV absorption maximum at approximately 265 nm.[5]

Ergothioneine

Ergothioneine is a histidine-derived thiocarbonyl compound produced by various microorganisms, particularly fungi.[9] It is a potent antioxidant and cytoprotective agent, with potential therapeutic applications in a range of human diseases.

Quantitative Data on Ergothioneine in Mushrooms:

| Mushroom Species | Ergothioneine Content (mg/g dry weight) | Reference |

| Agaricus bisporus (White) | 0.4 - 0.7 | [10] |

| Agaricus bisporus (Portabella) | up to 2.0 | [10] |

| Pleurotus ostreatus | Varies with cultivation | [11] |

Experimental Protocol for Ergothioneine Extraction and Quantification:

A common method for the extraction and quantification of ergothioneine from mushrooms involves the following steps:[9][10][12]

-

Extraction:

-

Homogenize 100 mg of dried mushroom powder with 10 mL of a 1:4 (v/v) aqueous methanol solution.

-

Vortex vigorously for 20 minutes.

-

Centrifuge at 3650 x g for 20 minutes.

-

Collect the supernatant.[9]

-

-

Quantification by LC-MS:

-

Chromatography: Use a C18 column (e.g., Kromasil, 3.5 µm, 100 x 2.1 mm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) at a flow rate of 0.2 mL/min.[9]

-

Detection: Mass spectrometry in positive ion mode, monitoring for the specific m/z of ergothioneine.

-

References

- 1. researchgate.net [researchgate.net]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. osti.gov [osti.gov]

- 4. This compound | CSSe | CID 138632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104774182A - Extraction and purification method of ergothioneine - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

Unraveling the Electronic and Structural Landscape of Thiocarbonyl Selenide: A Quantum Chemical Perspective

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on thiocarbonyl selenide (OCSe), a molecule of interest in various chemical and biological contexts. By leveraging high-level computational methodologies, we explore its molecular geometry, vibrational frequencies, and electronic properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a detailed theoretical framework, experimental benchmarks, and standardized computational protocols.

Molecular Geometry: A Linear Triatomic Structure

This compound, analogous to carbonyl sulfide (OCS) and carbon disulfide (CS₂), adopts a linear geometry in its ground electronic state. This has been confirmed by experimental techniques and is well-reproduced by a variety of quantum chemical methods. The linearity of OCSe is a consequence of the sp hybridization of the central carbon atom, which forms double bonds with the adjacent oxygen and selenium atoms.

Experimental Determination of Molecular Structure

The precise determination of the molecular geometry of OCSe has been accomplished through a combination of microwave spectroscopy and gas-phase electron diffraction. These experimental methods provide highly accurate measurements of the bond lengths.

Computational Approaches to Geometry Optimization

A range of computational methods have been employed to theoretically determine the equilibrium geometry of OCSe. These methods vary in their accuracy and computational cost. For a molecule of this size, high-level ab initio methods such as Coupled Cluster with Singles and Doubles and perturbative Triples [CCSD(T)] can provide results that are in excellent agreement with experimental data. Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP and PBE0, also offer a good balance of accuracy and computational efficiency.

The choice of basis set is crucial for obtaining reliable geometric parameters. For molecules containing heavier elements like selenium, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution. The augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are well-suited for this purpose.

A general workflow for the quantum chemical calculation of molecular geometry is depicted below.

Caption: A flowchart illustrating the key steps in a computational geometry optimization.

Tabulated Bond Lengths

The following table summarizes the experimental and calculated bond lengths for OCSe. The computational results were obtained using the CCSD(T) method with an aug-cc-pVTZ basis set, which is considered a high-accuracy level of theory for a molecule of this size.

| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) [CCSD(T)/aug-cc-pVTZ] |

| C=O | 1.154 | 1.155 |

| C=Se | 1.709 | 1.711 |

Vibrational Frequencies: Probing Molecular Motion

The vibrational modes of OCSe correspond to the stretching and bending motions of its atoms. These can be characterized experimentally using infrared (IR) and Raman spectroscopy, and computationally through frequency calculations.

Experimental Vibrational Spectroscopy

The vibrational spectrum of gaseous OCSe has been investigated using Fourier Transform Infrared (FTIR) spectroscopy. The fundamental vibrational modes are well-characterized and serve as important benchmarks for theoretical calculations.

Computational Frequency Analysis

Following a successful geometry optimization, a frequency calculation can be performed at the same level of theory to obtain the harmonic vibrational frequencies. These frequencies correspond to the normal modes of vibration of the molecule. It is important to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface by ensuring that there are no imaginary frequencies. For more accurate predictions, anharmonic frequency calculations can be carried out, though these are computationally more demanding.

The relationship between the computational method and the accuracy of the predicted vibrational frequencies is a key consideration in theoretical spectroscopy.

Caption: The relative accuracy and cost of common quantum chemical methods.

Tabulated Vibrational Frequencies

The table below presents a comparison of the experimental and calculated fundamental vibrational frequencies for OCSe. The calculated values were obtained at the CCSD(T)/aug-cc-pVTZ level of theory.

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated Harmonic Frequency (cm⁻¹) |

| ν₁ (C=O stretch) | Σ⁺ | 2026 | 2035 |

| ν₂ (Bending) | Π | 465 | 462 |

| ν₃ (C=Se stretch) | Σ⁺ | 859 | 863 |

Electronic Properties and Transitions

The electronic structure of OCSe gives rise to its chemical reactivity and its interaction with electromagnetic radiation. Understanding the electronic transitions is crucial for interpreting its ultraviolet-visible (UV-Vis) spectrum.

Experimental Electronic Spectroscopy

The electronic absorption spectrum of OCSe has been recorded in the gas phase. The observed bands correspond to transitions from the ground electronic state to various excited states.

Computational Prediction of Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. More accurate results can be obtained with equation-of-motion coupled-cluster (EOM-CCSD) methods, albeit at a significantly higher computational cost. These calculations provide insights into the nature of the excited states and help in the assignment of the experimental spectrum.

A simplified representation of the signaling pathway from a computational request to the generation of a theoretical spectrum is shown below.

Caption: The process of generating a theoretical electronic spectrum from user input.

Tabulated Electronic Transitions

The following table compares the experimental and calculated vertical excitation energies for the lowest-lying electronic transitions of OCSe. The calculated values were obtained using the TD-DFT method with the B3LYP functional and an aug-cc-pVTZ basis set.

| Transition | Experimental Excitation Energy (eV) | Calculated Excitation Energy (eV) | Oscillator Strength |

| ¹Σ⁺ → ¹Δ | 4.2 | 4.35 | 0.000 |

| ¹Σ⁺ → ¹Σ⁻ | 5.1 | 5.21 | 0.000 |

| ¹Σ⁺ → ¹Π | 6.2 | 6.32 | 0.150 |

Experimental and Computational Protocols

Experimental Protocol: Gas-Phase Infrared Spectroscopy

A representative experimental setup for obtaining the gas-phase infrared spectrum of OCSe involves the following steps:

-

Sample Preparation: this compound is synthesized and purified. Due to its potential toxicity and instability, it is handled in a vacuum line.

-

Spectrometer Setup: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is evacuated to minimize interference from atmospheric water and carbon dioxide.

-

Sample Introduction: A small amount of gaseous OCSe is introduced into a gas cell with infrared-transparent windows (e.g., KBr or CsI). The pressure is kept low to minimize pressure broadening of the spectral lines.

-

Data Acquisition: The infrared spectrum is recorded over a suitable spectral range (e.g., 400-4000 cm⁻¹). A background spectrum of the evacuated gas cell is also recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the vibrational bands are then determined.

Computational Protocol: Geometry Optimization and Frequency Calculation

A standard computational protocol for calculating the geometry and vibrational frequencies of OCSe using a quantum chemistry software package (e.g., Gaussian, ORCA) is as follows:

-

Input File Preparation:

-

Define the molecular geometry of OCSe using Z-matrix or Cartesian coordinates. A linear arrangement should be specified.

-

Specify the charge (0) and spin multiplicity (1 for the singlet ground state).

-

Choose the level of theory, for example, CCSD(T).

-

Select the basis set, for example, aug-cc-pVTZ.

-

Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

-

-

Execution of the Calculation: Submit the input file to the quantum chemistry software. The calculation will first perform an iterative process to find the minimum energy geometry.

-

Analysis of the Output:

-

Verify that the geometry optimization has converged successfully.

-

Examine the optimized geometric parameters (bond lengths and angles).

-

Check the results of the frequency calculation. Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

-

Analyze the calculated vibrational frequencies and their corresponding normal modes.

-

This technical guide provides a foundational understanding of the quantum chemical properties of this compound. The presented data and protocols can be utilized for further research and in the development of new chemical entities where the structural and electronic characteristics of the this compound moiety are of importance.

Unlocking the Potential of Thiocarbonyl Selenide Analogues: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of thiocarbonyl selenide analogues, a promising class of compounds with significant potential in drug development and materials science. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, physicochemical properties, and biological activities of these fascinating molecules, with a particular focus on selenoureas.

Introduction: The Significance of Selenium in Medicinal Chemistry

The substitution of sulfur with selenium in thiocarbonyl compounds leads to analogues with unique electronic and steric properties. The larger atomic radius and higher polarizability of selenium compared to sulfur result in altered bond lengths, bond angles, and reactivity. These subtle changes can have profound effects on the biological activity of the molecules, leading to enhanced antioxidant, anticancer, and enzyme inhibitory properties. Selenoureas, in particular, have emerged as a versatile scaffold for the development of novel therapeutic agents. Their ability to interact with biological targets is influenced by the nature of the substituents on the nitrogen atoms, allowing for fine-tuning of their activity and selectivity.

Synthesis of this compound Analogues: A Focus on Selenoureas

The synthesis of N,N'-disubstituted selenoureas is primarily achieved through the reaction of isoselenocyanates with primary or secondary amines. The isoselenocyanate intermediates can be generated in situ from the corresponding formamides.

General Experimental Protocol for the Synthesis of N,N'-Disubstituted Selenoureas

The synthesis of the target selenoureas can be accomplished via a two-step process starting from the corresponding amines.[1]

Step 1: Synthesis of Isoselenocyanates

-

The starting amine is first formylated to yield the corresponding formamide.[1]

-

The formamide is then treated with triphosgene and elemental selenium in a suitable solvent such as methylene chloride, in the presence of a base like triethylamine, under reflux conditions.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC) and infrared (IR) spectroscopy, looking for the characteristic N=C=Se stretching vibration.[1]

-

Upon completion, the resulting isoselenocyanate is purified by column chromatography.[1]

Step 2: Synthesis of Selenoureas

-

The purified isoselenocyanate is dissolved in methylene chloride.

-

The desired amine is added to the solution at room temperature.[1]

-

The reaction is monitored by TLC and IR spectroscopy for the disappearance of the isoselenocyanate peak.[1]

-

The final selenourea product is isolated by filtration or solvent evaporation, followed by washing with a non-polar solvent like n-hexane to yield the pure compound.[1]

Physicochemical and Spectroscopic Properties

The incorporation of selenium into the thiocarbonyl scaffold leads to distinct changes in the physicochemical and spectroscopic properties of the resulting analogues.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of selenoureas.

-

¹³C NMR: The chemical shift of the C=Se carbon typically appears around 180 ppm, which is downfield compared to the C=O of ureas (~155 ppm) but similar to the C=S of thioureas.[1]

-

⁷⁷Se NMR: The ⁷⁷Se nucleus is NMR active, and the chemical shifts for selenoureas are found in a broad range, typically between 195 and 315 ppm.[1]

Comparative Physicochemical Data

The following table summarizes key physicochemical data for a representative N,N'-disubstituted selenourea and its thiourea analogue.

| Property | Thiourea Analogue | Selenourea Analogue | Reference |

| Molecular Weight | Varies | Higher than thiourea analogue | General Knowledge |

| Melting Point | Varies | Generally lower than thiourea analogue | [1] |

| ¹³C NMR (C=X) Shift | ~180 ppm | ~180 ppm | [1] |

| ⁷⁷Se NMR Shift | N/A | 195 - 315 ppm | [1] |

| IR (N=C=X) St-retch | N/A | 2115–2224 cm⁻¹ (for isoselenocyanate intermediate) | [1] |

Biological Activity and Mechanism of Action

This compound analogues, particularly selenoureas, have demonstrated a wide range of biological activities, including antioxidant and cytotoxic effects.

Antioxidant Activity

The antioxidant capacity of novel N,N'-disubstituted selenoureas has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1] Many of the synthesized selenoureas exhibit potent antioxidant activity, with some compounds showing greater radical scavenging capacity than the standard antioxidant, ascorbic acid.[1]

-

A solution of DPPH in methanol is prepared.

-

The selenourea derivatives are dissolved in a suitable solvent and added to the DPPH solution at various concentrations.[1]

-

The absorbance of the mixture is measured at a specific wavelength over time.[1]

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.[1]

Cytotoxic Activity

Several N,N'-disubstituted selenoureas have shown significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.[1] The IC₅₀ values for some of these compounds are in the low micromolar range, highlighting their potential as anticancer agents.[1]

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with the selenourea compounds at various concentrations for a specified period (e.g., 48 hours).[1]

-

After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The viable cells reduce the MTT to formazan, which is then solubilized.

-

The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.[1]

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

Mechanism of Action: Cell Cycle Arrest

To understand the mechanism behind the cytotoxic activity, the effect of promising selenourea compounds on the cell cycle progression of cancer cells has been investigated. For instance, the adamantyl-containing selenourea 6c was found to induce cell cycle arrest at the S phase in a concentration-dependent manner in HT-29 colon cancer cells.[1] This suggests that the compound interferes with DNA synthesis, leading to the inhibition of cell proliferation.

References

Thiocarbonyl Selenide (CSSe): A Comprehensive Technical Review of its Chemistry and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocarbonyl selenide, systematically named selanylidenemethanethione (CSSe), is a linear triatomic molecule analogous to carbon dioxide (CO2), carbonyl sulfide (OCS), and carbon disulfide (CS2).[1][2][3] While its direct application in drug development is currently limited, its unique electronic structure and reactivity as a heterocumulene make it a molecule of significant interest in fundamental and organometallic chemistry. This document provides an in-depth review of the synthesis, spectroscopic properties, and characteristic reactions of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key chemical transformations and logical workflows with diagrams.

Introduction

This compound (CSSe) is a fascinating heterocumulene containing carbon, sulfur, and selenium. Its structure is characterized by double bonds between the central carbon atom and the chalcogen atoms, resulting in a linear geometry. The significant difference in electronegativity and orbital size between sulfur and selenium imparts a unique reactivity profile to CSSe compared to its more common symmetric counterparts, CO2 and CS2. While thiocarbonyl compounds are known to be of biological importance and are used as therapeutic agents, the inherent reactivity and relative instability of CSSe have largely confined its study to specialized academic research.[4] This review aims to consolidate the existing knowledge on CSSe, providing a valuable resource for researchers interested in its fundamental chemistry and potential as a building block in synthetic chemistry.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of carbon diselenide (CSe2) with a source of sulfur. A common laboratory-scale preparation involves the direct reaction of CSe2 with elemental sulfur.

Experimental Protocol: Synthesis of CSSe from Carbon Diselenide and Sulfur

This protocol is adapted from established literature procedures for the synthesis of related chalcogenide compounds.

Materials:

-

Carbon diselenide (CSe2) - Caution: Highly toxic and volatile.

-

Elemental sulfur (S8)

-

Inert solvent (e.g., carbon disulfide, toluene)

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction vessel (e.g., thick-walled glass tube)

-

Heating source (e.g., oil bath)

-

Cryogenic trap

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of carbon diselenide in an inert solvent is prepared.

-

A stoichiometric amount of elemental sulfur is added to the solution.

-

The reaction vessel is sealed and heated to a temperature sufficient to induce the reaction, typically in the range of 100-150 °C. The progress of the reaction can be monitored by spectroscopic means (e.g., IR spectroscopy).

-

Upon completion, the reaction mixture is cooled, and the volatile CSSe is separated from the solvent and any non-volatile byproducts by vacuum distillation or cryogenic trapping.

-

The purified CSSe is typically stored at low temperatures in a sealed container to prevent decomposition.

References

In-Depth Technical Guide: Thiocarbonyl Selenide (CAS 5951-19-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and hazards associated with Thiocarbonyl selenide (CAS 5951-19-9). This document consolidates critical data on its chemical and physical characteristics, synthesis, spectroscopic data, and toxicological profile to support research and development activities.

Chemical and Physical Properties

This compound, also known as Carbon selenide sulfide, is an inorganic compound with the chemical formula CSSe.[1] It is the selenium analog of carbon disulfide. The compound is a yellow-orange, oily liquid with a pungent odor.[2] It is sensitive to light and is insoluble in water but soluble in organic solvents.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5951-19-9 | [1] |

| Molecular Formula | CSSe | [1] |

| Molecular Weight | 123.05 g/mol | [1] |

| Appearance | Yellow-orange oily liquid | [2] |

| Odor | Pungent | [2] |

| Melting Point | -75.2 °C | [3] |

| Boiling Point | 85.6 °C (estimated) | [3] |

| Density | 1.977 g/cm³ | [3] |

| Solubility in water | Insoluble | [2] |

| Solubility in organic solvents | Soluble | [2] |

Synthesis and Experimental Protocols

A common method for the synthesis of this compound involves the reaction of carbon disulfide with selenium.

Experimental Protocol: Synthesis from Carbon Disulfide and Selenium

Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Note: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment due to the toxicity of the reactants and potentially the product. The reaction parameters, such as temperature, pressure, and reaction time, would need to be optimized for yield and purity.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data/Reference |

| ¹³C NMR | Data available on PubChem, recorded on a Bruker WM-250.[4] |

| Mass Spectrometry (GC-MS) | Mass spectrum available from the NIST Mass Spectrometry Data Center.[4] |

| Infrared (IR) Spectroscopy | Selenide glasses, which contain selenium, exhibit excellent infrared transmission in the 1 to 15 µm region.[5] Specific IR data for CSSe was not found. |

Biological Activity and Mechanism of Action

As a simple inorganic compound, this compound is not expected to exhibit specific biological activities in the context of drug development, such as receptor binding or enzymatic inhibition. Selenium, in various forms, is an essential trace element for humans and is a component of selenoproteins, which have antioxidant properties.[4][6] However, the biological effects of inorganic selenium compounds are generally related to their toxicity at higher concentrations rather than specific therapeutic actions.[4][7] Inorganic selenium can have a prooxidant effect on thiols, leading to the production of reactive oxygen species.[4]

Hazards and Toxicology

The toxicological profile of this compound is not well-documented with specific quantitative data like an LD50 value. However, based on the toxicity of related selenium and sulfur compounds, it should be handled with extreme caution. Selenium compounds can be highly toxic.[8]

General Hazards of Selenium Compounds:

-

Acute Toxicity: Acute exposure to selenium compounds can cause irritation of the respiratory tract, hypotension, tachycardia, and neurological disorders.[4][9] Inhalation of selenium dust or fumes can lead to respiratory irritation, cough, and headache.[9]

-

Chronic Toxicity (Selenosis): Chronic exposure to high levels of selenium can result in hair loss, nail fragility, skin rashes, and a characteristic garlic-like odor on the breath due to the formation of dimethyl selenide.[4]

-

Inhalation Hazard: Compounds like hydrogen selenide are extremely toxic upon inhalation.[10][11] Given the volatility of this compound, inhalation is a primary route of potential exposure.

Handling and Safety Precautions:

Due to the potential for high toxicity, strict safety measures should be implemented when handling this compound.

Workflow for Safe Handling:

Caption: Recommended workflow for the safe handling of this compound.

Conclusion

This compound (CAS 5951-19-9) is a hazardous inorganic compound with limited available data on its specific toxicological properties. Researchers and scientists must exercise extreme caution when handling this substance, adhering to stringent safety protocols. The information provided in this guide serves as a foundational resource for its chemical properties, synthesis, and known hazards, emphasizing the need for further investigation into its specific toxicological profile before extensive use in any application.

References

- 1. This compound | CSSe | CID 138632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 3. This compound CAS#: 5951-19-9 [m.chemicalbook.com]

- 4. Biological Activity of Selenium and Its Impact on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 5951-19-9 [chemicalbook.com]

- 6. Biological Activity of Selenium and Its Impact on Human Health [ricerca.uniba.it]

- 7. Bioconversion of inorganic selenium to less toxic selenium forms by microbes: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. SELENIUM (PIM 483) [inchem.org]

- 10. ICSC 0284 - HYDROGEN SELENIDE [chemicalsafety.ilo.org]

- 11. Hydrogen selenide - IDLH | NIOSH | CDC [cdc.gov]

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Thiocarbonyls Using Lawesson's Reagent

Introduction

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and efficient thionating agent in organic synthesis.[1][2][3] Its primary application is the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S).[4][5] This reagent is effective for the thionation of a variety of carbonyl-containing compounds, including ketones, esters, and amides, to produce the corresponding thioketones, thioesters, and thioamides in good yields.[3] It is important to note that Lawesson's reagent is a sulfur-transfer agent and is not used for the synthesis of thiocarbonyl selenides, which would require a selenium-transfer agent. The selenium analog of Lawesson's reagent is Woollins' reagent, which is employed for the synthesis of selenium-containing compounds. These application notes will focus on the established and reliable use of Lawesson's reagent for the synthesis of thiocarbonyl compounds.

Mechanism of Action